molecular formula C22H29N3O4S B4497058 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

Cat. No.: B4497058
M. Wt: 431.6 g/mol
InChI Key: BNIUQRVDLRTICJ-UHFFFAOYSA-N
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Sulfonamide Formation: The sulfonamide group can be introduced through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide or benzamide groups.

    Substitution: Various substitution reactions can occur, especially involving the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Pharmaceuticals: Could be used in the development of new therapeutic agents.

    Materials Science: May have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Other benzamide derivatives with different substituents.

    Sulfonamides: Compounds with similar sulfonamide groups.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-14-18(8-9-21(17)24(2)30(3,27)28)22(26)23-15-19-6-4-5-7-20(19)16-25-10-12-29-13-11-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUQRVDLRTICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

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